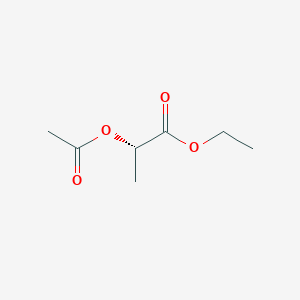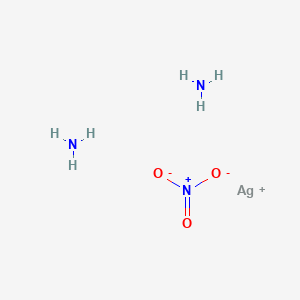
Silver(1+), diammine-, nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver(1+), diammine-, nitrate, also known as diamminesilver(I) nitrate, is a coordination compound with the formula [Ag(NH3)2]NO3. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Silver(1+), diammine-, nitrate typically involves the reaction of silver nitrate (AgNO3) with ammonia (NH3). The reaction proceeds as follows: [ \text{AgNO}_3 + 2\text{NH}_3 \rightarrow [\text{Ag(NH}_3\text{)}_2]\text{NO}_3 ]
In this reaction, silver nitrate reacts with ammonia to form the diamminesilver(I) complex. The reaction is usually carried out in an aqueous solution at room temperature.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves dissolving silver nitrate in water and then adding ammonia solution gradually while stirring. The resulting solution is then filtered to remove any impurities and concentrated to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Silver(1+), diammine-, nitrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions, where the silver ion can be reduced to metallic silver.
Substitution Reactions: The ammonia ligands in the complex can be replaced by other ligands in substitution reactions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like glucose or ascorbic acid, which can reduce the silver ion to metallic silver.
Substitution: Ligands such as chloride ions (Cl-) can replace the ammonia ligands under appropriate conditions.
Major Products Formed
Metallic Silver: In reduction reactions, metallic silver is formed.
Silver Chloride: In substitution reactions with chloride ions, silver chloride (AgCl) is formed.
Scientific Research Applications
Silver(1+), diammine-, nitrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Silver(1+), diammine-, nitrate involves the release of silver ions (Ag+), which interact with bacterial proteins and DNA, leading to the disruption of cellular processes and bacterial death . The compound also forms silver chloride (AgCl) in the presence of chloride ions, which has additional antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Silver Nitrate (AgNO3): A common silver compound used in various applications, including as a precursor for Silver(1+), diammine-, nitrate.
Silver Chloride (AgCl): Formed in substitution reactions involving this compound.
Uniqueness
This compound is unique due to its coordination with ammonia ligands, which enhances its solubility and reactivity compared to other silver compounds. This makes it particularly useful in applications requiring high reactivity and solubility.
Properties
CAS No. |
23606-32-8 |
|---|---|
Molecular Formula |
AgH6N3O3 |
Molecular Weight |
203.93 g/mol |
IUPAC Name |
silver;azane;nitrate |
InChI |
InChI=1S/Ag.NO3.2H3N/c;2-1(3)4;;/h;;2*1H3/q+1;-1;; |
InChI Key |
HAAYBYDROVFKPU-UHFFFAOYSA-N |
Canonical SMILES |
N.N.[N+](=O)([O-])[O-].[Ag+] |
Related CAS |
16972-61-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


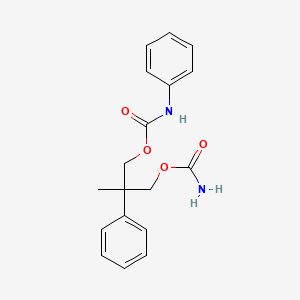
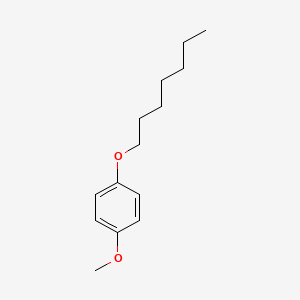
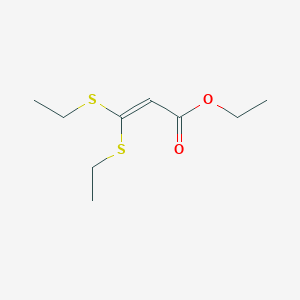

![Benzo[f]quinolin-3(4H)-one](/img/structure/B14702066.png)
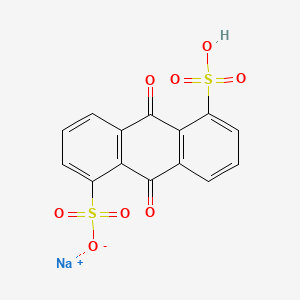
![1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14702073.png)
![1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14702079.png)
![N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide](/img/structure/B14702087.png)

![3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14702102.png)


